![molecular formula C19H24N2O3S B4774295 N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4774295.png)
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
Vue d'ensemble
Description
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide, also known as BMS-986165, is a small molecule inhibitor that has been recently developed for the treatment of autoimmune diseases. This compound is a potent and selective inhibitor of the TYK2 enzyme, which plays a crucial role in the signaling pathway of cytokines, such as IL-12, IL-23, and Type I interferons.
Mécanisme D'action
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide exerts its therapeutic effects by inhibiting the TYK2 enzyme, which is a key component of the JAK-STAT signaling pathway. This pathway is activated by cytokines, such as IL-12, IL-23, and Type I interferons, and plays a critical role in the regulation of immune responses. By inhibiting TYK2, N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide blocks the downstream signaling of these cytokines and reduces inflammation.
Biochemical and Physiological Effects:
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of cytokine-induced STAT phosphorylation, the suppression of pro-inflammatory cytokine production, and the reduction of immune cell infiltration into inflamed tissues. Moreover, N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has been found to have a long half-life and a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of TYK2, which allows for the specific targeting of this enzyme and avoids off-target effects. Moreover, N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has shown significant efficacy in preclinical models of autoimmune diseases, which makes it a promising candidate for further development. However, there are also some limitations to using N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide in lab experiments. For example, the synthesis of this compound is complex and requires specialized expertise. Moreover, the cost of N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide may be prohibitive for some research groups.
Orientations Futures
There are several future directions for the development of N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide. One possible direction is the clinical development of this compound for the treatment of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide in patients with psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another possible direction is the exploration of the potential of N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide in other disease areas, such as cancer and infectious diseases. Moreover, the optimization of the synthesis method and the development of more potent and selective TYK2 inhibitors are also important areas of future research.
Applications De Recherche Scientifique
N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has been extensively studied in preclinical models of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these models, N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has shown significant efficacy in reducing inflammation and improving disease symptoms. Moreover, N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has demonstrated a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Propriétés
IUPAC Name |
N-[4-[(4-butan-2-ylphenyl)sulfonylamino]phenyl]-N-methylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-14(2)16-6-12-19(13-7-16)25(23,24)20-17-8-10-18(11-9-17)21(4)15(3)22/h6-14,20H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSHPZJBECBUHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.